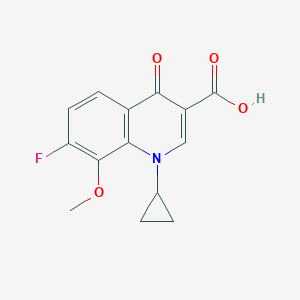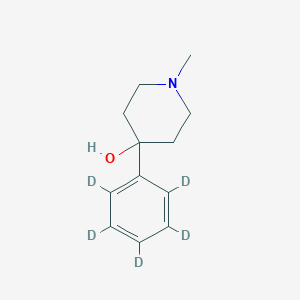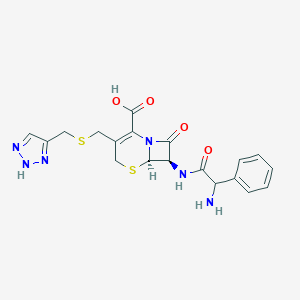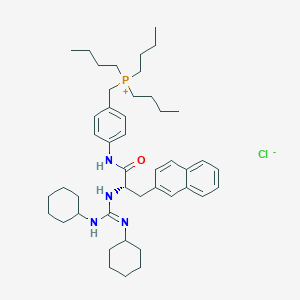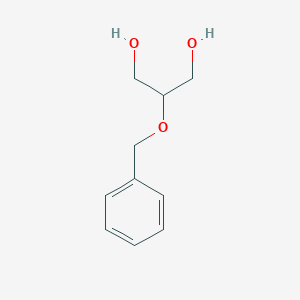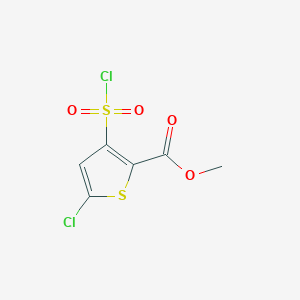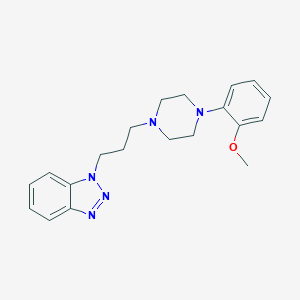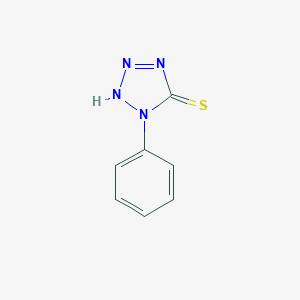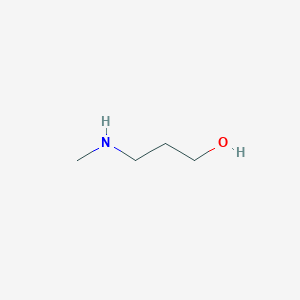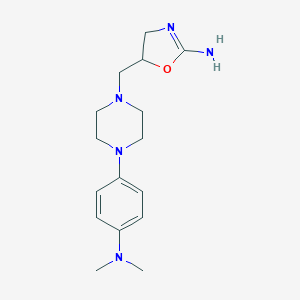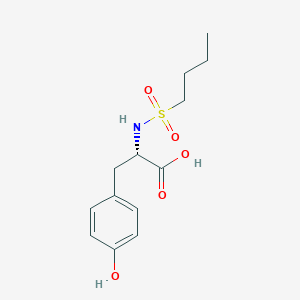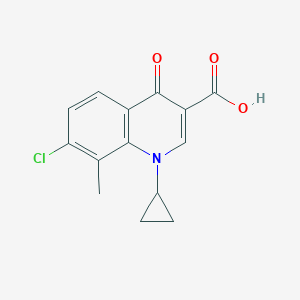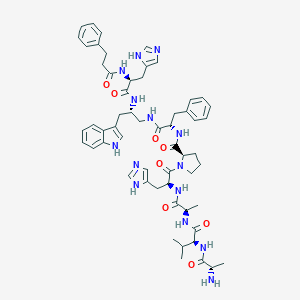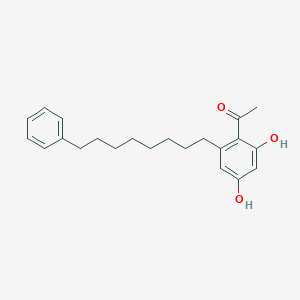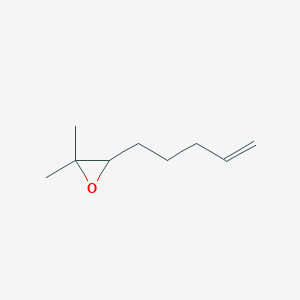
2,2-Dimethyl-3-(4-pentenyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3-(4-pentenyl)oxirane, also known as limonene epoxide, is a cyclic organic compound that is commonly found in citrus fruits such as oranges, lemons, and grapefruits. It is a colorless liquid with a pleasant odor and is widely used in the food, fragrance, and pharmaceutical industries. In
科学研究应用
Limonene epoxide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been studied for its potential use as a natural insecticide.
作用机制
The mechanism of action of 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It may also work by disrupting the cell membrane of bacteria and other microorganisms.
生化和生理效应
Limonene epoxide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and may have potential as a treatment for inflammatory diseases such as arthritis. It has also been shown to have anti-cancer effects, and may be useful in the development of new cancer therapies. In addition, 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide has been shown to have anti-microbial effects, and may be useful in the development of natural insecticides.
实验室实验的优点和局限性
One of the main advantages of using 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide in lab experiments is that it is a natural compound that is readily available. It is also relatively easy to synthesize, and is not toxic to humans or animals at low concentrations. However, one limitation of using 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide in lab experiments is that it is not very stable, and can degrade over time. This can make it difficult to use in long-term studies.
未来方向
There are a number of potential future directions for research on 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide. One area of interest is its potential use as a natural insecticide. Another area of interest is its potential use in the development of new anti-inflammatory and anti-cancer therapies. Additionally, more research is needed to fully understand the mechanism of action of 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide, and to determine its safety and efficacy in humans.
合成方法
Limonene epoxide can be synthesized through the epoxidation of 2,2-Dimethyl-3-(4-pentenyl)oxirane, which is a terpene found in citrus fruits. The most common method for synthesizing 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide is through the use of hydrogen peroxide and acetic acid. The reaction is carried out at room temperature and atmospheric pressure, and the yield of 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide is typically around 70%.
属性
CAS 编号 |
157474-64-1 |
|---|---|
产品名称 |
2,2-Dimethyl-3-(4-pentenyl)oxirane |
分子式 |
C9H16O |
分子量 |
140.22 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-pent-4-enyloxirane |
InChI |
InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10-8/h4,8H,1,5-7H2,2-3H3 |
InChI 键 |
TVAVXNPYPOKUIW-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCCC=C)C |
规范 SMILES |
CC1(C(O1)CCCC=C)C |
同义词 |
Oxirane, 2,2-dimethyl-3-(4-penten-1-yl)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



